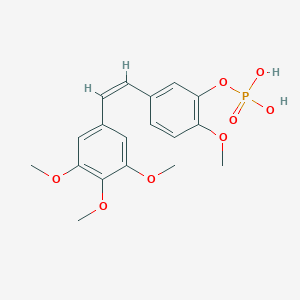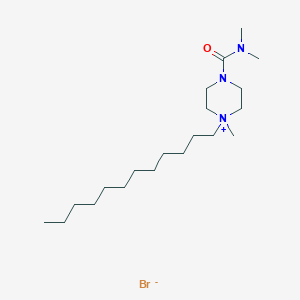
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, also known as ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity or function. This interaction may be due to the structural properties of the cyclobutene ring, which is known to be a reactive moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate are not well characterized. However, studies have shown that this compound has low toxicity in vitro and in vivo, suggesting that it may be safe for use in research applications. Additionally, the unique structural properties of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate make it a promising candidate for further investigation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate in lab experiments is its low toxicity, which allows for the use of higher concentrations without causing harm to cells or organisms. Additionally, the cost-effective synthesis method and high yield of this compound make it a practical choice for researchers. However, one limitation of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in biological systems.
Direcciones Futuras
There are several future directions for the research of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. One potential avenue is the investigation of its use as a building block for the synthesis of other compounds with unique properties. Additionally, researchers may explore the use of this compound in the development of new materials, such as polymers or coatings. Another future direction is the investigation of the mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate, which may provide insights into its potential applications in various biological systems. Finally, researchers may investigate the use of this compound as a potential drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate involves the reaction of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate cyanoacetate with dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylate acetylenedicarboxylate in the presence of a base. This reaction results in the formation of a cyclobutene ring, which is a key structural feature of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate has found various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in catalysis, and as a potential drug candidate. Researchers have also investigated the use of this compound in the development of new materials and as a tool for studying the properties of cyclobutene rings.
Propiedades
Número CAS |
112621-88-2 |
|---|---|
Nombre del producto |
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3 |
Clave InChI |
ICOIIDVICLSTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=C)C1=C |
SMILES canónico |
CCOC(=O)C1CC(=C)C1=C |
Sinónimos |
Cyclobutanecarboxylic acid, 2,3-bis(methylene)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
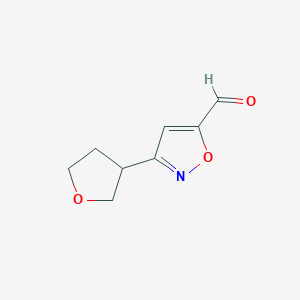
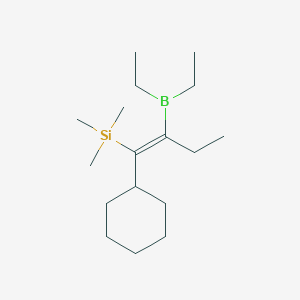
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
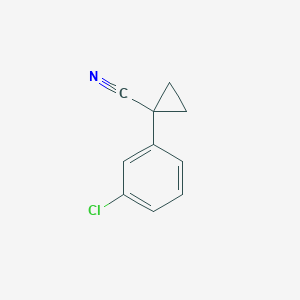
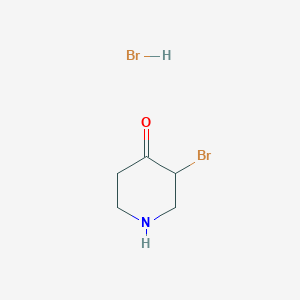
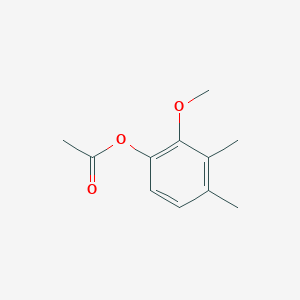

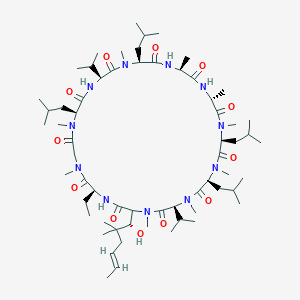
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)

